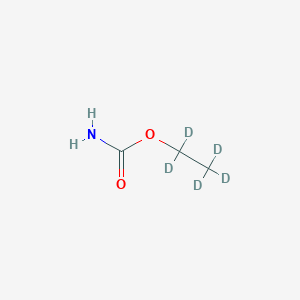

Ethyl-d5 carbamate

Übersicht

Beschreibung

Ethyl-d5 carbamate, also known as Ethylurethane- (ethyl-D5), is an ester of carbamic acid . It is found in fermented foods and alcoholic beverages .

Synthesis Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .

Molecular Structure Analysis

The molecular formula of Ethyl-d5 carbamate is C3H2D5NO2 . Its average mass is 94.124 Da and its monoisotopic mass is 94.079063 Da .

Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .

Physical And Chemical Properties Analysis

Ethyl-d5 carbamate has a density of 1.0±0.1 g/cm3, a boiling point of 184.0±8.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.4 mmHg at 25°C . Its flash point is 92.2±0.0 °C .

Wissenschaftliche Forschungsanwendungen

Fermented Beverage Safety

- Field : Food Microbiology

- Application : Ethyl carbamate (EC) is a natural by-product in the production of fermented food and alcoholic beverages. It is carcinogenic and genotoxic, posing a significant food safety concern .

- Methods : In a study, Clavispora lusitaniae Cl-p with a strong EC degradation ability was isolated from Daqu rich in microorganisms by using EC as the sole nitrogen source .

- Results : When 2.5 g/L of EC was added to the fermentation medium, the strain decomposed 47.69% of ethyl carbamate after five days of fermentation .

Quantification in Chinese Liquor

- Field : Food Science

- Application : Ethyl carbamate is quantified in Chinese liquor for food safety purposes .

- Methods : An efficient assay was developed by gas chromatography-mass spectrometry (GC-MS) for simultaneous quantifying of ethyl carbamate (EC) and phthalate esters .

- Results : The detection limits were 0.56, 0.70, and 1.13 μg/L for EC, DBP, and DEHP, respectively .

Anaesthetic in Animal Experiments

- Field : Veterinary Medicine

- Application : Ethyl carbamate is frequently used as an anaesthetic in animal experiments .

- Methods : Ethyl carbamate is administered to the animals, and its long duration of action allows for extended periods of anesthesia .

- Results : Some adult rats remain anaesthetised 24 hours after administration of the drug .

Hypnotic in Humans

- Field : Medical Research

- Application : Ethyl carbamate was also used as a hypnotic in humans .

- Methods : The specific methods of application are not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

Fermented Food Production

- Field : Food Production

- Application : Ethyl carbamate is involved in the production of fermented foods .

- Methods : Various approaches include genetic modification of Saccharomyces cerevisiae wine strains targeting pathways of arginine transport and metabolism, the use of lactic acid bacteria to consume arginine, direct degradation of ethyl carbamate by enzymes and microorganisms, and different technological methods of grape cultivation, alcoholic fermentation, wine aging, temperature and duration of storage and transportation .

- Results : The specific results or outcomes are not detailed in the source .

Flavor Profile Enhancement

- Field : Food Science

- Application : Ethyl Carbamate is used to enhance the flavor profile of fermented beverages .

- Methods : A strain of Clavispora lusitaniae with a strong Ethyl Carbamate degradation ability was isolated and used in rice wine fermentation .

- Results : The strain decomposed 47.69% of Ethyl Carbamate when 2.5 g/L of EC was added to the fermentation medium. It was found that the strain had the ability to produce aroma and ester, and the esterification power reached 30.78 mg/ (g·100 h). When the strain was added to rice wine fermentation, compared with the control group, the EC content decreased by 41.82%, and flavor substances such as ethyl acetate and β-phenylethanol were added .

Genetic Engineering Production

- Field : Biotechnology

- Application : A novel ethyl carbamate hydrolase (ECH) with high specificity to EC was isolated from Acinetobacter calcoaceticus for the purpose of degrading Ethyl Carbamate in Chinese Liquor .

- Methods : ECH was immobilized to resist extreme environmental conditions, and the flavor substance changes were explored by gas chromatography-mass spectrometry (GC/MS) .

- Results : The treatment of immobilized ECH for 12 hours decreased the EC concentration in liquor by 71.6 μg/L. Furthermore, the immobilized ECH exerted less effect on its activity and on the flavor substances, which could be easily filtrated during industrial production .

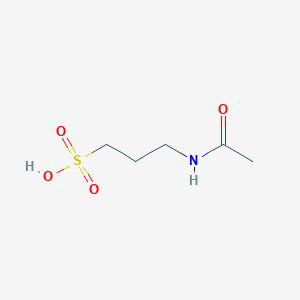

Simultaneous Quantification

- Field : Analytical Chemistry

- Application : An efficient assay was developed by gas chromatography-mass spectrometry (GC-MS) for simultaneous quantifying of ethyl carbamate (EC) and phthalate esters (PAEs, dibutylphthalate (DBP) and di (2-ethylhexyl) phthalate (DEHP)) in Chinese liquor .

- Methods : Samples were directly detected using ethyl-d5 carbamate (D5-EC) and diisoamyl phthalate (DIPP) as internal standards without any pretreatment .

- Results : The detection limits were 0.56, 0.70, and 1.13 μg/L for EC, DBP, and DEHP, respectively. The average recoveries were 97.0–104.0, 96.9–105.0, and 85.0–124.2% for EC, DBP, and DEHP with relative standard deviations of 0.5–1.3, 1.6–4.2, and 2.2–5.3%, respectively .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYRKODLDBILNP-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584040 | |

| Record name | (~2~H_5_)Ethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl-d5 carbamate | |

CAS RN |

73962-07-9 | |

| Record name | (~2~H_5_)Ethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urethane-d5 (ethyl-d5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

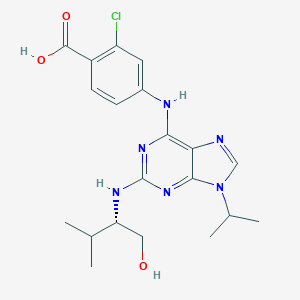

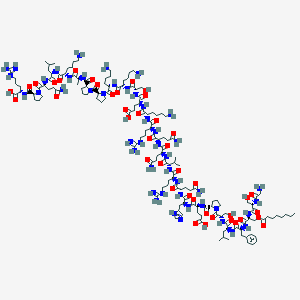

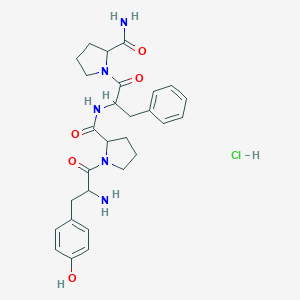

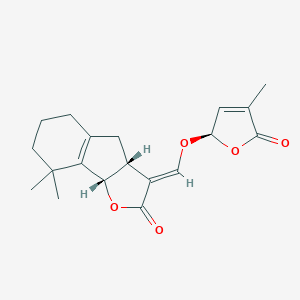

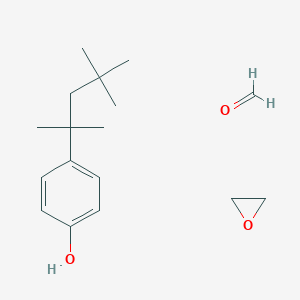

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

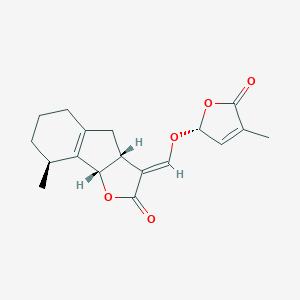

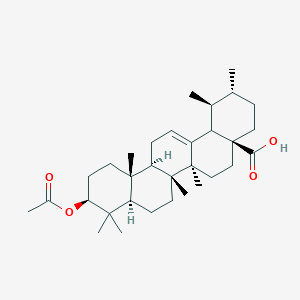

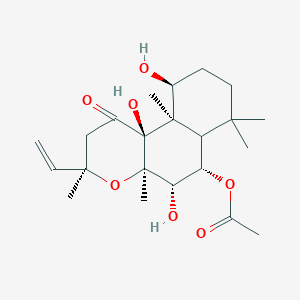

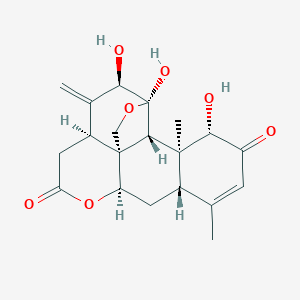

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

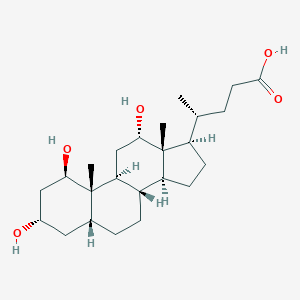

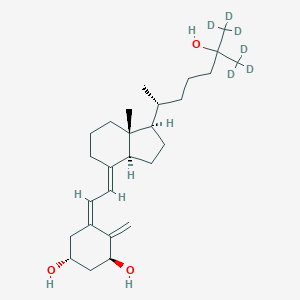

![(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B196562.png)

![N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B197161.png)